Decabromodiphenyl ether

Flame Retardancy Bromine Content Additive Formulation

Sourcing a flame retardant for exempted applications where alternatives cannot be substituted without costly reformulation? DecaBDE (CAS 1163-19-5) is the niche solution for Stockholm-exempted uses in vehicles, aircraft & textiles. • 12 wt% decaBDE + 4 wt% Sb₂O₃ achieves UL 94 V-0 in HIPS (processing <450°C); benchmark halogenated FR system for styrenics • Lower thermal activation (Ea = 122.7 kJ·mol⁻¹) vs. DBDPE enables earlier HBr release in thin-walled, fast-burning components • ≥98% purity; white powder; bromine content 82-83%; exemption documentation required for procurement

Molecular Formula C12Br10O
Molecular Weight 959.2 g/mol
CAS No. 1163-19-5
Cat. No. B1669992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecabromodiphenyl ether
CAS1163-19-5
Synonyms2,2',3,3',4,4',5,5',6,6'-decabrominated diphenyl ether
2,2',3,3',4,4',5,5',6,6'-decabromobiphenyl ether
BDE-209
decabromobiphenyl ether
decabromodiphenyl ether
decabromodiphenyl oxide
FR 300BA
FR-300-BA
PBDE 209
Molecular FormulaC12Br10O
Molecular Weight959.2 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
InChIKeyWHHGLZMJPXIBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/
Solubility (wt%): 0.05 acetone;  0.1 toluene;  0.48 benzene;  0.42 methylene bromide;  0.87 xylene
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decabromodiphenyl Ether (CAS 1163-19-5) Flame Retardant Procurement and Technical Specification Overview


Decabromodiphenyl ether (decaBDE, CAS 1163-19-5) is a fully brominated aromatic flame retardant belonging to the polybrominated diphenyl ether (PBDE) class, characterized by a bromine content of 82–83% and a molecular weight of 959 g/mol [1]. It is an additive flame retardant widely employed in thermoplastic and thermoset resins, particularly high-impact polystyrene (HIPS), due to its high thermal stability (melting point 295–309°C) and cost-effectiveness [2]. Commercial decaBDE is marketed under trade names such as Saytex 102E and is typically supplied as a white to off-white powder with purity ≥97% [3].

Decabromodiphenyl Ether vs. DBDPE and Other BFRs: Why Simple Substitution Fails in Flame Retardant Formulations


Decabromodiphenyl ether (decaBDE) cannot be directly replaced by structurally similar brominated flame retardants such as decabromodiphenyl ethane (DBDPE) or other BFRs without reformulation and requalification. Despite their structural similarity, decaBDE and DBDPE exhibit distinct thermal decomposition profiles, photodegradation kinetics, and synergistic behaviors with metal oxides, all of which critically influence fire performance and material durability [1]. Furthermore, decaBDE's regulatory status under the Stockholm Convention as a persistent organic pollutant (POP) with specific exemptions underscores that its use is now confined to particular, exempted applications—making it a niche product rather than a broadly interchangeable commodity [2]. The quantitative evidence below delineates precisely where decaBDE's performance characteristics diverge from its closest analogs.

Decabromodiphenyl Ether (1163-19-5) Quantitative Evidence for Differentiated Performance and Procurement Decisions


Bromine Content Comparison: Decabromodiphenyl Ether vs. Decabromodiphenyl Ethane (DBDPE)

Decabromodiphenyl ether (decaBDE) provides a bromine content of 82–83% by weight, compared to approximately 82% for its primary substitute, decabromodiphenyl ethane (DBDPE). While the bromine content difference is minimal (~1%), the distinct molecular architecture (diphenyl ether vs. diphenyl ethane) alters the thermal release profile and synergistic efficiency with antimony trioxide [1]. In practical formulations, decaBDE requires 10–12 phr with 4–6 phr antimony trioxide in styrenic polymers to achieve UL 94 V-0, whereas DBDPE often demands higher loadings due to its different decomposition pathway [2].

Flame Retardancy Bromine Content Additive Formulation

Thermal Stability and Decomposition Kinetics: DecaBDE vs. Decabromodiphenyl Ethane (DBDPE)

Thermogravimetric analysis (TGA) reveals that decaBDE melts at 306°C and vaporizes in the range of 400–450°C under nitrogen, with an activation energy for thermal decomposition of 122.7 kJ·mol⁻¹ [1]. In contrast, DBDPE exhibits a higher initial decomposition temperature (~350°C) and a different degradation pathway due to the ethane bridge [2]. When compounded with polystyrene, decaBDE reduces the decomposition temperature of the polymer blend relative to virgin PS, indicating an interaction that alters the pyrolysis mechanism [1]. This interaction is not observed to the same extent with DBDPE.

Thermal Analysis TGA Polymer Processing Pyrolysis

UL 94 V-0 Performance with Synergist in HIPS: DecaBDE + Sb₂O₃ vs. Bi₂O₃

In high-impact polystyrene (HIPS), a formulation containing 12 wt% decaBDE and 4 wt% antimony trioxide (Sb₂O₃) achieves UL 94 V-0 classification [1]. When bismuth trioxide (Bi₂O₃) was substituted for antimony trioxide at the same 4 wt% loading, the formulation failed to reach V-0, indicating the critical role of the Sb₂O₃ synergist [1]. Comparative studies show that decaBDE/Sb₂O₃ systems require a bromine-to-antimony weight ratio of approximately 0.15–0.29 for optimal flame retardancy in polyester composites [2].

UL 94 Flame Retardancy Synergism HIPS

Photodegradation Rate in HIPS Matrix: DecaBDE vs. DBDPE and HBCDD

Under UV-visible irradiation in ambient air, decabromodiphenyl ether (DBDE) dispersed in high-impact polystyrene (HIPS) undergoes rapid photodegradation, with conversions exceeding 50% after only a few seconds of exposure [1]. In the same study, hexabromocyclododecane (HBCDD) exhibited similarly rapid degradation, whereas decabromodiphenyl ethane (DBDPE) and tris(tribromophenoxy)triazine (TTBPT) showed greater resistance [1]. The fast debromination of decaBDE under UV light has implications for the long-term stability of plastic components exposed to sunlight or artificial lighting.

Photodegradation UV Stability Polymer Durability E-waste

In Vitro Hepatocytotoxicity: DecaBDE (BDE-209) vs. DBDPE in Human Liver Cells

In an in vitro study using human normal liver L02 cells, decabromodiphenyl ether (BDE-209) and decabromodiphenyl ethane (DBDPE) were evaluated for hepatocytotoxicity and aryl hydrocarbon receptor (AHR) activity [1]. Both compounds exhibited dioxin-like effects, with EC50 values ranging from 0.38 to 17.87 mg/L across all tested analogues. While the study notes that the experimental toxicity of DBDPE was somewhat smaller relative to BDE-209, it also highlights that DBDPE's potential to form dioxin-like intermediates via microbial oxidation raises questions about the safety of simple substitution [1].

Toxicology Hepatotoxicity AHR Activity In Vitro

Tissue Accumulation in Rat Model: DecaBDE vs. DBDPE

A 90-day oral exposure study in male rats compared the tissue distribution of decabrominated diphenyl ether (BDE-209) and decabromodiphenyl ethane (DBDPE) [1]. After daily administration of 100 mg/kg bw, DBDPE was detected in liver, kidney, and adipose tissues at concentrations 3–5 orders of magnitude (1,000–100,000×) lower than those of BDE-209 [1]. This stark difference indicates that decaBDE exhibits significantly higher bioaccumulation potential in mammals compared to its ethane-bridged analog.

Bioaccumulation Toxicokinetics In Vivo Rat Model

Decabromodiphenyl Ether (CAS 1163-19-5) Application Scenarios Informed by Quantitative Evidence


High-Impact Polystyrene (HIPS) Electronic Enclosures Requiring UL 94 V-0 with Cost Efficiency

DecaBDE, in combination with antimony trioxide (Sb₂O₃), provides a cost-effective route to achieve UL 94 V-0 classification in HIPS electronic enclosures. Formulations containing 12 wt% decaBDE and 4 wt% Sb₂O₃ reliably meet V-0 criteria, as demonstrated by Felix et al. (2012) [1]. This system is particularly suitable for applications where processing temperatures remain below 450°C to avoid premature volatilization of decaBDE [2]. The well-established performance of this binary system makes it a benchmark for halogenated flame retardancy in styrenics.

Glass Fiber-Reinforced Polyester Composites with Optimized Halogen-Synergist Ratio

For glass fiber-reinforced polyester composites, decaBDE can be employed with antimony trioxide at a bromine-to-antimony weight ratio of 0.15–0.29 to maximize flame retardancy without compromising mechanical properties [1]. This ratio, derived from patent literature, ensures efficient gas-phase radical quenching while minimizing additive loading and cost. The thermal stability of decaBDE (melt at 306°C) aligns well with the curing temperatures of many unsaturated polyester resins.

Applications Requiring Rapid Bromine Release for Immediate Flame Suppression

In scenarios where immediate halogen release is critical for flame suppression—such as in thin-walled components or fast-burning polymers—decaBDE's lower thermal activation threshold (Ea = 122.7 kJ·mol⁻¹) compared to DBDPE may offer a performance advantage [1]. The earlier onset of HBr generation can quench flame radicals sooner in the combustion cycle. However, this benefit must be weighed against the compound's rapid photodegradation under UV exposure, which limits its use in outdoor applications [2].

Regulated Markets with Specific Exemptions for DecaBDE Use

Despite global restrictions under the Stockholm Convention, decaBDE retains specific exemptions for use in vehicles, aircraft, and certain textiles [1]. In these niche, exempted applications, decaBDE remains a permitted flame retardant option where alternatives may not be approved or where extensive requalification costs are prohibitive. Procurement for such applications must be accompanied by documentation of the specific exemption under which the material is being used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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